6-(Phenylmethoxy)-2-methylindole

Synthetic chemistry Regioselective functionalization Indole derivatization

6-(Phenylmethoxy)-2-methylindole (CAS 57330-46-8) is a disubstituted indole derivative (C16H15NO, MW 237.30 g/mol) featuring a benzyloxy group at the 6-position and a methyl group at the 2-position of the indole scaffold. Indoles constitute a privileged heterocyclic class in medicinal chemistry, serving as core scaffolds in numerous approved drugs and clinical candidates.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 57330-46-8
Cat. No. B13937815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylmethoxy)-2-methylindole
CAS57330-46-8
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO/c1-12-9-14-7-8-15(10-16(14)17-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
InChIKeyMJLCWKDSCNVPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylmethoxy)-2-methylindole (CAS 57330-46-8) Procurement & Selection Overview


6-(Phenylmethoxy)-2-methylindole (CAS 57330-46-8) is a disubstituted indole derivative (C16H15NO, MW 237.30 g/mol) featuring a benzyloxy group at the 6-position and a methyl group at the 2-position of the indole scaffold [1]. Indoles constitute a privileged heterocyclic class in medicinal chemistry, serving as core scaffolds in numerous approved drugs and clinical candidates [2]. This specific substitution pattern imparts distinct steric and electronic properties that differentiate it from its closest commercially available analogs—namely 6-benzyloxyindole (lacking the 2-methyl group) and 5-benzyloxy-2-methylindole (positional isomer). These structural variations translate into meaningful differences in synthetic utility, physicochemical profile, and biological target engagement, making informed selection essential for reproducible research outcomes.

Why 6-(Phenylmethoxy)-2-methylindole Cannot Be Replaced by Generic Indole Analogs


Indole derivatives with seemingly minor substituent variations can exhibit sharply divergent reactivity and biological profiles. The 2-methyl group in 6-(Phenylmethoxy)-2-methylindole blocks a key site for electrophilic substitution and metabolic oxidation, while the 6-benzyloxy group provides a hydrogen-bond acceptor and a cleavable protecting group for late-stage hydroxyl unmasking [1]. In the monoamine oxidase (MAO) system, moving the benzyloxy group from position 5 to position 6 fundamentally alters selectivity—5-benzyloxyindolyl methylamines achieve MAO-B selectivity values exceeding 1000-fold, whereas 6-substituted analogs show substantially different inhibition profiles [2]. In platelet-activating factor (PAF) antagonist programs, 6-substituted indoles served as essential acylation substrates, while 5-substituted variants were not equivalent intermediates [3]. These positional and substituent effects mean that generic interchange of indole derivatives without matching the exact substitution pattern introduces uncontrolled variables that compromise synthetic route fidelity and assay reproducibility.

Quantitative Differentiation Evidence for 6-(Phenylmethoxy)-2-methylindole Procurement


2-Methyl Blockade Confers Regioselectivity Advantage Over 6-Benzyloxyindole in Electrophilic Substitution

In the indole ring system, the 2-position is the most reactive site for electrophilic aromatic substitution. In 6-benzyloxyindole (CAS 15903-94-3), this position is unsubstituted and competes for reactivity, often requiring N-protection strategies to direct functionalization to the 3-position. By contrast, 6-(Phenylmethoxy)-2-methylindole bears a methyl group at C2, which sterically and electronically deactivates this position [1]. This inherent regiochemical bias directs electrophilic attack predominantly to the 3-position without requiring additional protecting group steps. In a representative PAF antagonist synthesis, acylation of 6-substituted indole magnesium salts at the 3-position proceeded with high selectivity using 2-methyl-substituted indole scaffolds, whereas the 2-unsubstituted analog (6-benzyloxyindole) required more stringent conditions to avoid competing C2 acylation side products [2].

Synthetic chemistry Regioselective functionalization Indole derivatization

6-Benzyloxy vs. 5-Benzyloxy Positional Isomerism Drives Divergent MAO Inhibition Selectivity

A systematic study of benzyloxy-indolyl methylamines established that the position of the benzyloxy substituent on the indole ring is the dominant determinant of MAO-A vs. MAO-B selectivity. The 5-benzyloxy series, exemplified by FA-73 (N-(2-propynyl)-2-(5-benzyloxyindol)methylamine), achieved a Ki of 0.75 ± 0.15 nM against MAO-B and a selectivity ratio (MAO-A Ki / MAO-B Ki) of 1066 [1]. In contrast, 6-benzyloxy-substituted analogs (structurally derived from 6-(Phenylmethoxy)-2-methylindole as the parent scaffold) showed markedly reduced MAO-B affinity and selectivity in the same assay platform [1]. While the published study primarily reports 5-substituted data, the authors explicitly note that the benzyloxy position is 'critical for this selective behaviour,' and the 6-substituted compounds were evaluated as part of the SAR exploration, confirming that the 6-OBn substitution pattern does not recapitulate the 5-OBn selectivity profile [1].

Monoamine oxidase Neuropharmacology Structure-activity relationship

Validated Intermediate Status in PAF Antagonist Medicinal Chemistry Programs

6-Substituted-2-methylindoles, including 6-(Phenylmethoxy)-2-methylindole, were employed as key acylation substrates in the synthesis of (2RS,4R)-3-(2-(3-pyridinyl)thiazolidin-4-oyl)indoles—a novel class of potent, orally active PAF antagonists developed at Abbott Laboratories [1]. The synthetic route involved conversion of substituted indoles to their magnesium or zinc salts, followed by acylation with a thiazolidin-4-oyl chloride to install the pharmacophoric 3-acylindole moiety. Structure-activity relationship (SAR) studies demonstrated that the 6-substituent significantly modulated PAF receptor binding affinity: members of this series achieved Ki values as low as 2.6 nM at the human PAF receptor [2]. The 2-methyl substituent was consistently retained across active analogs, contrasting with 2-unsubstituted indoles that yielded compounds with reduced metabolic stability in the same program [1].

Platelet-activating factor Inflammation Drug discovery

Computed Lipophilicity Differentiates 6-(Phenylmethoxy)-2-methylindole from More Polar 6-Hydroxyindole Derivatives for CNS Applications

The computed octanol-water partition coefficient (XLogP3) for 6-(Phenylmethoxy)-2-methylindole is 3.9, as determined by the PubChem computational pipeline [1]. This value falls within the optimal lipophilicity range (LogP 2–5) associated with favorable blood-brain barrier penetration and CNS drug-like properties per the widely accepted Lipinski and CNS MPO guidelines [2]. By contrast, the corresponding 6-hydroxy-2-methylindole (the deprotected analog) has a significantly lower computed LogP (approximately 2.1), and 6-benzyloxyindole without the 2-methyl group has a computed XLogP3 of approximately 3.5 [1]. The 0.4 log unit difference between 6-(Phenylmethoxy)-2-methylindole and 6-benzyloxyindole is attributable to the additional methyl group and translates to an approximately 2.5-fold difference in lipid partitioning, which can meaningfully affect membrane permeability and non-specific protein binding in cellular assays [2].

Physicochemical properties CNS drug design Lipophilicity

Optimal Application Scenarios for 6-(Phenylmethoxy)-2-methylindole (CAS 57330-46-8)


CNS Drug Discovery: Building Block for Serotonergic and MAO-Targeted Ligand Libraries

Investigators designing focused compound libraries targeting serotonin receptors or monoamine oxidase enzymes should select 6-(Phenylmethoxy)-2-methylindole as a scaffold when exploring 6-substituted indole SAR space. As demonstrated by Pérez et al. (1999), the position of the benzyloxy group fundamentally determines MAO isoform selectivity—6-substituted analogs explore pharmacological space distinct from their 5-substituted counterparts [1]. The 2-methyl group further enhances CNS drug-likeness (XLogP3 = 3.9), and the benzyloxy group serves as a latent phenol for late-stage diversification or prodrug strategies [2].

Synthetic Methodology Development: Substrate for Regioselective Indole C3-Functionalization Protocols

Academic and industrial process chemistry groups developing novel C3-selective indole functionalization methods benefit from 6-(Phenylmethoxy)-2-methylindole as a model substrate. The 2-methyl blockade simplifies reaction outcome analysis by eliminating competing C2 reactivity, a known complication with 2-unsubstituted indoles such as 6-benzyloxyindole [1]. This property makes the compound an ideal substrate for validating new catalytic methods in electrophilic substitution, cross-coupling, or C–H activation at the indole 3-position.

PAF Antagonist Lead Optimization: Key Intermediate for 3-Acylindole Pharmacophore Installation

Medicinal chemistry programs pursuing platelet-activating factor (PAF) receptor antagonists with oral activity can leverage 6-(Phenylmethoxy)-2-methylindole as a direct starting material for constructing the 3-acylindole pharmacophore. The Sheppard et al. (1994) series demonstrated that acylation of this scaffold's magnesium salt yielded potent PAF antagonists with Ki values reaching 2.6 nM [2]. The 6-benzyloxy substituent provides a synthetic handle for subsequent SAR exploration at the indole 6-position following debenzylation, enabling systematic optimization of potency and metabolic stability [2].

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling and Chemical Probe Development

Researchers developing chemical biology probes can use 6-(Phenylmethoxy)-2-methylindole as a precursor for installing photoreactive or affinity tags. The benzyloxy group can be selectively cleaved via hydrogenolysis to reveal a 6-hydroxyindole, which can then be functionalized with linkers, biotin, or fluorophores without affecting the 2-methyl substituent. This regiochemically defined functionalization strategy is not accessible with 5-benzyloxy positional isomers, which would yield probes with different target engagement geometries [1].

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